Comparative Binding Affinity: Sigma-2 Radioligand 1 Demonstrates Nanomolar Potency on Par with Advanced Ligands
Sigma-2 Radioligand 1 binds to the sigma-2 receptor with a Ki of 2.57 nM, placing it among the highest-affinity ligands in its class. This value is directly comparable to Sigma-2 Radioligand 2 (Ki = 2.30 nM) and significantly outperforms earlier ligands such as SN79 (Ki = 30 nM) and indole-based analogs (Ki = 4.40–9.46 nM) [1][2][3].
| Evidence Dimension | σ2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2.57 nM |
| Comparator Or Baseline | Sigma-2 Radioligand 2: 2.30 nM; SN79: 30 nM; Indole-based ligands: 4.40–9.46 nM |
| Quantified Difference | Comparable to Sigma-2 Radioligand 2 (Δ = -0.27 nM); 11.7-fold higher affinity than SN79; 1.7–3.7-fold higher affinity than indole-based ligands |
| Conditions | Radioligand competition binding assays using human σ2 receptors expressed in cell membranes, performed with [³H]DTG or [¹²⁵I]RHM-4 as radioligands. |
Why This Matters
High-affinity binding (Ki < 3 nM) is essential for achieving adequate target engagement at tracer doses in PET imaging, and Sigma-2 Radioligand 1's affinity places it in the top tier of available ligands.
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